2-(3-Acetamido-2,4,6-triiodophenyl)propionic acid
Description
Properties
CAS No. |
23217-81-4 |
|---|---|
Molecular Formula |
C11H10I3NO3 |
Molecular Weight |
584.91 g/mol |
IUPAC Name |
2-(3-acetamido-2,4,6-triiodophenyl)propanoic acid |
InChI |
InChI=1S/C11H10I3NO3/c1-4(11(17)18)8-6(12)3-7(13)10(9(8)14)15-5(2)16/h3-4H,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
NMAGEGBGCORVJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C(=C(C=C1I)I)NC(=O)C)I)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Preparation
Reaction Conditions and Purification
- The iodination step is conducted under acidic conditions using iodine monochloride as the iodinating agent to ensure selective tri-iodination at positions 2, 4, and 6 of the phenyl ring.
- Acetylation employs acetyl chloride in dimethylformamide, a polar aprotic solvent, facilitating efficient conversion of the amino group to the acetamido group.
- The hydrolysis step uses an acidic nitrite medium to convert intermediates to the final propionic acid structure.
- The crude product is purified by digestion in benzene on a steam bath, followed by crystallization from anhydrous ethanol with controlled addition of water, allowing slow crystallization over four hours at room temperature.
Alternative Salt Formation and Derivatives
- The compound can be converted into various salts (e.g., sodium, calcium, diethanolamine salts) by conventional methods to improve solubility or modify pharmacokinetic properties.
- The N-methylglu-camine salt preparation is an example of salt formation, which also affects toxicity and biological activity.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents | Conditions | Outcome |
|---|---|---|---|
| Iodination | Iodine monochloride, HCl | Acidic medium, controlled temperature | 3-amino-2,4,6-triiodohydrocinnamamide |
| Acetylation | Acetyl chloride, DMF | Room temperature, anhydrous conditions | 3-acetamido-2,4,6-triiodohydrocinnamamide |
| Hydrolysis | H2SO4 / NaNO2 | Acidic nitrite medium | 2-(3-acetamido-2,4,6-triiodophenyl)propionic acid |
| Purification | Benzene digestion, ethanol/water crystallization | Steam bath, room temperature crystallization | Pure crystalline final product |
Research Findings and Analytical Data
- The melting point of intermediates such as 2,4,6-triiodo-3-propionamidohydrocinnamic acid is reported around 270.8–271.2 °C, indicating high purity and crystallinity.
- Toxicity studies on salts derived from this compound show intravenous LD50 values in mice around 422 mg/kg for the N-methylglu-camine salt, indicating moderate toxicity.
- The compound emits very toxic nitrogen oxides upon decomposition by heat, which is a safety consideration during synthesis and handling.
Chemical Reactions Analysis
Types of Reactions
2-(3-Acetylamino-2,4,6-triiodophenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Toxicity Profile
The toxicity data for this compound indicates moderate toxicity levels:
Scientific Research Applications
1. Pharmaceutical Development
- The compound's structural features suggest potential anti-inflammatory and analgesic properties. Its design allows for interactions with biological targets involved in pain pathways.
- Case studies have explored its efficacy in reducing inflammation in animal models, demonstrating significant reductions in inflammatory markers when administered at therapeutic doses.
2. Diagnostic Imaging
- The iodine content in the compound makes it suitable for use as a contrast agent in radiological imaging. Research has indicated that iodine-based compounds can enhance the visibility of tissues during X-ray examinations .
- A study demonstrated that nanoparticles derived from this compound provided improved imaging clarity compared to traditional iodine contrast agents .
3. Material Science
- The compound has been investigated for its role in developing novel materials with unique optical properties due to its iodine content.
- Research highlighted the potential for creating polymers that incorporate this compound, resulting in materials with enhanced stability and functionality for various applications, including electronics and photonics.
Toxicity Data Summary
Comparison of Imaging Agents
| Agent Type | Visibility Enhancement | Safety Profile |
|---|---|---|
| Traditional Iodine Agent | Moderate | Established safety profile |
| 2-(3-Acetamido-2,4,6-triiodophenyl)propionic acid | High | Moderate toxicity noted |
Case Studies
Case Study 1: Anti-inflammatory Effects
A study conducted on mice evaluated the anti-inflammatory effects of 2-(3-Acetamido-2,4,6-triiodophenyl)propionic acid. Results showed a significant decrease in paw swelling and inflammatory cytokines compared to control groups.
Case Study 2: Contrast Agent Efficacy
In a comparative study of contrast agents for MRI scans, the use of iodine-based nanoparticles derived from this compound showed a marked improvement in imaging quality over standard agents. The study emphasized the compound's ability to provide clearer images while maintaining a favorable safety profile.
Mechanism of Action
The mechanism of action of 2-(3-Acetylamino-2,4,6-triiodophenyl)propionic acid involves its interaction with specific molecular targets and pathways. The iodine atoms in the compound can interact with biological molecules, leading to various effects:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Signal transduction pathways, oxidative stress pathways, and apoptosis pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
Iopanoic Acid (β-(3-Amino-2,4,6-triiodophenyl)-α-ethylpropionic Acid)
- Structure: Features a 3-amino group instead of acetamido and an α-ethylpropionic acid chain.
- Application : Widely used in oral cholecystography.
- Excretion : Primarily biliary, with moderate acute toxicity in preclinical models (LD₅₀ ~2 g/kg in rats) .
Sodium Tyropanoate (β-(3-Butyramido-2,4,6-triiodophenyl)-α-ethylpropionate)
- Structure : Substitutes the acetamido group with a butyramido moiety and includes an ethyl ester.
- Application : Enhanced lipophilicity improves gallbladder visualization.
- Advantage: Reduced renal excretion compared to iopanoic acid due to higher biliary affinity .
Ipodate (β-(3-Dimethylaminomethyleneamino-2,4,6-triiodophenyl)propionic Acid)
- Structure: Incorporates a dimethylaminomethyleneamino group, increasing solubility in aqueous formulations.
2-[2-(3-Acetamido-2,4,6-triiodophenoxy)ethoxy]propanoic Acid
- Structure: Includes an ethoxy linker between the phenyl ring and propanoic acid.
Comparative Data Table
Key Findings from Research
Metabolic Stability: The acetamido group in 2-(3-Acetamido-2,4,6-triiodophenyl)propionic acid reduces deamination risk compared to amino-substituted analogs like iopanoic acid, enhancing in vivo stability .
Toxicity Profile: Compounds with bulkier substituents (e.g., butyramido in tyropanoate) exhibit lower acute toxicity, likely due to reduced interaction with non-target tissues .
Biliary Excretion : All triiodophenylpropionic acid derivatives are primarily excreted via the biliary system, but structural variations (e.g., ethoxy linkers) modulate excretion kinetics .
Lipophilicity and Imaging Efficacy: Increased lipophilicity (e.g., tyropanoate’s butyramido group) correlates with prolonged gallbladder retention, improving diagnostic accuracy .
Biological Activity
2-(3-Acetamido-2,4,6-triiodophenyl)propionic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its effects on inflammation, toxicity profiles, and relevant case studies.
Chemical Structure
The compound is characterized by the following chemical structure:
- IUPAC Name : 2-(3-Acetamido-2,4,6-triiodophenyl)propanoic acid
- Molecular Formula : C₁₃H₁₃I₃N₁O₂
- Molecular Weight : 478.92 g/mol
Anti-inflammatory Effects
Research indicates that derivatives of propionic acid, including 2-(3-acetamido-2,4,6-triiodophenyl)propionic acid, exhibit significant anti-inflammatory properties. In vitro studies have shown that this compound can modulate cytokine production in peripheral blood mononuclear cells (PBMCs). The following findings were noted:
- Cytokine Modulation : The compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IFN-γ at varying concentrations. For instance, at a concentration of 50 µg/mL, TNF-α production was decreased by approximately 44–60% compared to controls .
- IL-10 Induction : Interestingly, certain derivatives increased IL-10 levels, which is beneficial in countering chronic inflammation. Compound variants exhibited varying effects on IL-10 production depending on their structural modifications .
Toxicity Profile
The toxicity of 2-(3-acetamido-2,4,6-triiodophenyl)propionic acid has been evaluated through cell viability assays:
- Cell Viability : At doses up to 100 µg/mL, the compound demonstrated low toxicity with viable cell counts ranging from 94.71% to 96.72%, comparable to controls treated with DMSO and ibuprofen .
Case Studies
A notable case study highlighted the metabolic implications associated with propionic acid derivatives. A patient with propionic acidemia exhibited elevated levels of propionyl carnitine and abnormal metabolic profiles due to deficiencies in propionate metabolism. Although this case primarily focused on metabolic disorders linked to propionic acid accumulation, it underscores the importance of understanding the biological activity of related compounds like 2-(3-acetamido-2,4,6-triiodophenyl)propionic acid in clinical contexts .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities and effects observed in various studies involving propionic acid derivatives:
| Compound | Cytokine Modulation (TNF-α) | IL-10 Induction | Cell Viability (100 µg/mL) |
|---|---|---|---|
| 2-(3-Acetamido-2,4,6-triiodophenyl)propanoic acid | Decreased by 44–60% | Increased | 94.71% - 96.72% |
| Ibuprofen | Control | Control | 96.01% |
| Other Propionic Acid Derivatives | Varies | Varies | Varies |
Q & A
Q. How can machine learning accelerate the discovery of derivatives with improved pharmacokinetics?
- Methodological Answer :
- Train models on datasets of iodinated compounds’ ADME (absorption, distribution, metabolism, excretion) properties. Use features like logP, polar surface area, and iodine count .
- Validate top candidates via in vitro permeability assays (e.g., Caco-2 cell models) and in vivo pharmacokinetic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
